molecular formula C19H16BrIN4OS B453895 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea

Cat. No.: B453895
M. Wt: 555.2g/mol
InChI Key: GZCRRQXBGWGGPD-UHFFFAOYSA-N
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Description

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a combination of pyrazole, benzamide, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea can undergo various chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The pyrazole and benzamide groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(4-iodo-2-methylphenyl)thiourea is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .

Properties

Molecular Formula

C19H16BrIN4OS

Molecular Weight

555.2g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H16BrIN4OS/c1-12-8-16(21)6-7-17(12)23-19(27)24-18(26)14-4-2-13(3-5-14)10-25-11-15(20)9-22-25/h2-9,11H,10H2,1H3,(H2,23,24,26,27)

InChI Key

GZCRRQXBGWGGPD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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